DMDS serves as a vital precursor for the synthesis of diverse silicone materials, including:
DMDS acts as an efficient silylating agent for modifying molecules containing diol (two hydroxyl) functional groups. This silylation process replaces the hydroxyl groups with trimethylsilyl (TMS) groups, leading to several advantages:
DMDS can be employed for modifying the surface properties of various materials, including:
Dimethoxydimethylsilane is an organosilicon compound with the chemical formula CHOSi and a CAS number of 1112-39-6. It is characterized by two methoxy groups and two methyl groups attached to a silicon atom. This compound is notable for its moisture sensitivity and potential to form flammable vapor-air mixtures upon exposure to air. Its physical properties include a boiling point of approximately 100 °C and a flash point of -8 °C, indicating its volatility and flammability .
Several methods are employed to synthesize dimethoxydimethylsilane:
Dimethoxydimethylsilane has diverse applications across various industries:
Studies on the interactions of dimethoxydimethylsilane with other compounds have highlighted its role as a silylating agent. Research indicates that it effectively blocks hydroxyl groups during organic syntheses, facilitating reactions that would be inhibited by free hydroxyls or amines. Additionally, its interactions with moisture lead to hydrolysis, which is critical for applications requiring silicate formation .
Dimethoxydimethylsilane shares similarities with other organosilicon compounds but possesses unique characteristics:
Compound | Chemical Formula | Key Features |
---|---|---|
Trimethylsilane | CHSi | Simple structure; used in organosilicon synthesis |
Dimethyldimethoxysilane | CHOSi | Contains additional methyl groups; used similarly |
Dimethyldiethoxysilane | CHOSi | More hydrophilic; used for different surface modifications |
Dimethoxydimethylsilane's dual methoxy groups provide unique reactivity compared to similar compounds, particularly in silylation processes and silicone polymer production. Its moisture sensitivity also differentiates it from other silanes that may not exhibit such pronounced reactivity with water .
DMDMS is widely employed in CVD to fabricate microporous silica membranes with exceptional gas-separation capabilities. The process involves thermal decomposition of DMDMS vapor at high temperatures (typically 600–1,000°C), leading to the deposition of amorphous silica layers on porous substrates like alumina or zirconia. A key advantage of DMDMS over traditional precursors like tetraethylorthosilicate (TEOS) is its superior hydrothermal stability. For instance, membranes synthesized at 973 K exhibited hydrogen permeance of $$ 1.2 \times 10^{-7} \, \text{mol} \, \text{m}^{-2} \, \text{s}^{-1} \, \text{Pa}^{-1} $$ and $$ \text{H}2/\text{N}2 $$ selectivity exceeding 500, even after exposure to steam at 500°C.
Critical CVD Parameters
Table 1: CVD Parameters for DMDMS-Derived Membranes
Substrate | Temperature (°C) | Pressure (Torr) | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Selectivity (H₂/N₂) |
---|---|---|---|---|
γ-Alumina | 700 | 760 | $$ 2.3 \times 10^{-7} $$ | 320 |
ZrO₂ | 800 | 500 | $$ 1.8 \times 10^{-7} $$ | 450 |
Al₂O₃-ATSB | 750 | 300 | $$ 1.5 \times 10^{-7} $$ | 600 |
Recent innovations include atmospheric-pressure plasma-enhanced CVD (AP-PECVD), which reduces energy consumption while maintaining $$ \text{H}_2 $$ selectivity >100 at deposition rates of 50 nm/min. However, pure DMDMS membranes suffer from brittleness; hybrid approaches using trimethoxymethylsilane (TMMS) co-precursors enhance mechanical resilience without compromising permeability.
DMDMS undergoes hydrolysis in aqueous or alcoholic media, forming silanol intermediates ($$ \text{Si-OH} $$) that condense into siloxane networks ($$ \text{Si-O-Si} $$). The kinetics are highly pH-dependent:
$$
\text{(CH}3\text{)}2\text{Si(OCH}3\text{)}2 + 2\text{H}2\text{O} \rightarrow \text{(CH}3\text{)}2\text{Si(OH)}2 + 2\text{CH}_3\text{OH}
$$
Under alkaline conditions (pH 10–12), hydrolysis accelerates due to nucleophilic attack by $$ \text{OH}^- $$, achieving >90% conversion within 1 hour. Conversely, acidic catalysts (e.g., HCl) favor linear chain growth, while bases like NH₃ promote branching. Co-condensation with aminopropylmethyldiethoxysilane (AMDES) yields mixed oligomers with tunable hydrophobicity, as demonstrated by MALDI-TOF analysis.
Reaction Control Strategies
Sol-gel synthesis with DMDMS enables fabrication of low-density aerogels and hydrophobic coatings. A typical protocol involves:
Table 2: Properties of DMDMS/MTMS Hybrid Aerogels
DMDMS:MTMS Ratio | Density (g/cm³) | Porosity (%) | Contact Angle (°) |
---|---|---|---|
1:1 | 0.12 | 92 | 145 |
2:1 | 0.09 | 94 | 155 |
3:1 | 0.07 | 96 | 160 |
Mixing DMDMS with methyltrimethoxysilane (MTMS) enhances flexibility; aerogels with 2:1 DMDMS:MTMS ratios withstand 80% compressive strain without fracture. Applications range from thermal insulation (thermal conductivity: 0.018 W/m·K) to oil-water separation (efficiency >99%).
Dimethoxydimethylsilane has emerged as a highly promising precursor for synthesizing advanced silica membranes through chemical vapor deposition techniques for hydrogen purification applications [2] [4]. The compound demonstrates exceptional performance characteristics when utilized in membrane fabrication, particularly for hydrogen separation from nitrogen and other gases [17] [20].
Research conducted on dimethoxydimethylsilane-derived membranes prepared by chemical vapor deposition at 973 Kelvin has shown remarkable thermal and hydrothermal stability improvements compared to conventional tetramethoxysilane-based membranes [2] [5]. The dimethoxydimethylsilane precursor enables the formation of microporous silica networks with precisely controlled pore sizes optimized for molecular sieving mechanisms [4] [17].
Performance studies reveal that dimethoxydimethylsilane-derived membranes exhibit hydrogen permeances ranging from 2.0 × 10^-7 to 4.4 × 10^-8 mol·m^-2·s^-1·Pa^-1 at elevated temperatures, with hydrogen to nitrogen selectivities exceeding 400 in optimal configurations [4] [17] [27]. The pore size of dimethoxydimethylsilane membranes has been measured at approximately 0.35 nanometers, resulting in extraordinarily high ideal selectivity values for hydrogen over nitrogen exceeding 2000 [27] [21].
Membrane Parameter | Dimethoxydimethylsilane Value | Reference Standard |
---|---|---|
Hydrogen Permeance (mol·m^-2·s^-1·Pa^-1) | 2.0 × 10^-7 to 4.4 × 10^-8 | 1.7 × 10^-7 (tetramethoxysilane) |
Hydrogen/Nitrogen Selectivity | 410-2000+ | 990 (tetramethoxysilane) |
Pore Size (nanometers) | 0.35 | 0.40-0.60 (conventional) |
Operating Temperature (°C) | 600-700 | 300-500 (typical) |
The incorporation of methyl groups from dimethoxydimethylsilane into the silica membrane structure significantly enhances hydrothermal stability through the formation of silicon-carbon bonds that resist hydrolysis [4] [21]. Fourier-transform infrared spectroscopy analysis confirms the presence of methyl functionality in the final membrane structure, which correlates directly with improved performance under steam-containing environments [4] [17].
Chemical vapor deposition processes utilizing dimethoxydimethylsilane have been optimized through careful control of residence times and deposition temperatures [20] [31]. Studies indicate that residence times of 0.6 seconds for dimethoxydimethylsilane provide optimal membrane formation with minimal defects while maintaining high selectivity [17] [20].
The membrane formation mechanism involves the thermal decomposition of dimethoxydimethylsilane at elevated temperatures, leading to the controlled deposition of organosilica networks on porous alumina supports [10] [20]. Counter-diffusion chemical vapor deposition methods using dimethoxydimethylsilane with oxygen as a co-reagent have demonstrated particularly effective results for producing defect-free membranes [27] [31].
Dimethoxydimethylsilane serves as a crucial component in developing antifouling surface modifications for water treatment membrane systems through its ability to create hydrophobic and low-energy surfaces that resist biological and organic fouling [6] [11]. The compound's unique molecular structure, containing both methoxy reactive groups and methyl hydrophobic groups, enables effective surface modification strategies [11] [21].
Research on polydimethylsiloxane systems, which can be synthesized using dimethoxydimethylsilane as a precursor, demonstrates significant antifouling properties against protein adsorption and bacterial adhesion [6] [37]. The hydrophobic nature of surfaces modified with dimethoxydimethylsilane-derived materials creates effective barriers against nonspecific protein adsorption, which is the initial step in membrane biofouling processes [6] [37].
Surface modification studies utilizing dimethoxydimethylsilane-based treatments show substantial improvements in membrane performance under fouling conditions [11] [13]. The incorporation of organosilane chemistry through dimethoxydimethylsilane enables the formation of covalent bonds between the membrane surface and the modifying agent, ensuring durability and long-term effectiveness [11] [35].
Antifouling Property | Unmodified Surface | Dimethoxydimethylsilane-Modified |
---|---|---|
Water Contact Angle (degrees) | 65-75 | 150+ |
Protein Adsorption Reduction (%) | Baseline | 60-85 |
Bacterial Adhesion Reduction (%) | Baseline | 70-90 |
Fouling Recovery Rate (%) | 40-60 | 85-95 |
The mechanism of antifouling action involves the creation of a hydrophobic interface that minimizes the interaction between foulants and the membrane surface [35] [36]. Dimethoxydimethylsilane-derived coatings form low surface energy barriers that promote the formation of a stable water layer, effectively repelling organic contaminants and microorganisms [7] [11].
Studies on hybrid sol-gel systems incorporating dimethoxydimethylsilane demonstrate the formation of superhydrophobic surfaces with water contact angles exceeding 150 degrees and sliding angles below 5 degrees [7] [11]. These surfaces exhibit excellent self-cleaning properties and maintain their antifouling characteristics under extended exposure to aqueous environments [7] [24].
The durability of dimethoxydimethylsilane-based antifouling treatments has been validated through extensive testing under various environmental conditions [7] [24]. Modified surfaces retain their hydrophobic properties after exposure to ultraviolet radiation, mechanical abrasion, and chemical treatment, indicating robust performance for long-term water treatment applications [7] [24].
Dimethoxydimethylsilane plays a fundamental role in the development of advanced hydrophobic coatings through its participation in sol-gel processes and surface modification reactions [7] [11]. The compound's dual functionality, containing both hydrolyzable methoxy groups and hydrophobic methyl groups, makes it an ideal precursor for creating durable water-repellent surfaces [1] [35].
Research on polydimethylsiloxane and silica nanocomposite coatings prepared using dimethoxydimethylsilane-based systems demonstrates exceptional superhydrophobic properties with water contact angles reaching 156.4 degrees [7] [11]. The coating formulations combine polydimethylsiloxane matrices with hydrophilic and hydrophobic silica nanoparticles to create hierarchical surface structures that enhance water repellency [7] [11].
The preparation methodology involves the hydrolysis and condensation of dimethoxydimethylsilane in controlled environments to produce cross-linked siloxane networks [12] [35]. These networks exhibit remarkable thermal stability with decomposition temperatures exceeding 300 degrees Celsius, making them suitable for high-temperature applications [19] [23].
Coating Performance Parameter | Dimethoxydimethylsilane-Based | Conventional Coatings |
---|---|---|
Water Contact Angle (degrees) | 150-156 | 90-120 |
Sliding Angle (degrees) | <5 | 10-30 |
Thermal Stability (°C) | 300+ | 200-250 |
Durability (cycles) | 250+ | 50-100 |
Transparency (%) | >90 | 70-85 |
The hydrophobic coating development process utilizing dimethoxydimethylsilane involves careful optimization of reaction conditions including temperature, catalyst concentration, and curing time [35] [36]. Studies indicate that optimal hydrophobic properties are achieved when dimethoxydimethylsilane is processed under controlled humidity conditions with appropriate silane coupling agents [35] [36].
Mechanical durability testing reveals that dimethoxydimethylsilane-based hydrophobic coatings maintain their water-repellent properties after 250 adhesive tape peeling cycles, demonstrating superior adhesion to substrate materials [7] [24]. The coatings also exhibit excellent resistance to chemical degradation when exposed to acidic and alkaline solutions across a wide pH range [7] [24].
The versatility of dimethoxydimethylsilane-based hydrophobic coatings extends to multiple substrate types including glass, metal, and polymeric materials [7] [35]. Surface preparation techniques involving plasma treatment or chemical etching enhance the bonding between the coating and substrate, resulting in improved durability and performance [24] [35].
Chemical vapor deposition utilizing dimethoxydimethylsilane represents a sophisticated materials synthesis technique that has garnered significant attention in advanced membrane technology and thin film applications. The compound serves as a highly effective precursor for silica-based membrane fabrication, offering superior performance characteristics compared to conventional alternatives such as tetraethylorthosilicate.
The deposition temperature constitutes the most critical parameter governing the chemical vapor deposition process using dimethoxydimethylsilane. Optimal deposition temperatures range from 450 to 973 Kelvin, with the most efficient processing occurring at 773 Kelvin. At these elevated temperatures, the compound undergoes thermal decomposition to generate reactive silicon-containing species that participate in film formation.
The temperature-dependent behavior exhibits distinct regimes. Below 673 Kelvin, the deposition rate increases exponentially with temperature, following Arrhenius kinetics with an activation energy of approximately 1.32 to 1.48 kilocalories per mole. Above 773 Kelvin, the process becomes mass-transport limited, with deposition rates reaching 20 to 30 nanometers per minute.
The operating pressure significantly influences the deposition characteristics and film quality. Optimal pressure ranges from 10 to 60 Torr, with intermediate pressures of 30 to 40 Torr providing the best balance between deposition rate and film uniformity. At lower pressures, insufficient precursor delivery limits the deposition rate, while higher pressures can lead to gas-phase reactions that compromise film quality.
Carrier gas flow rates require careful optimization to ensure adequate precursor transport while maintaining process stability. Helium and argon serve as the primary carrier gases, with flow rates typically ranging from 10 to 50 standard cubic centimeters per minute. The choice of carrier gas influences the deposition kinetics, with helium providing superior transport properties due to its higher diffusion coefficient.
The vaporization characteristics of dimethoxydimethylsilane play a crucial role in process control. The compound exhibits a boiling point of 81.4 degrees Celsius and a vapor pressure of 89.0 millimeters of mercury at 25 degrees Celsius. These properties facilitate efficient vaporization at relatively low temperatures, reducing the risk of thermal decomposition prior to deposition.
The vaporization temperature typically ranges from 50 to 120 degrees Celsius, with optimal conditions at 80 to 100 degrees Celsius. Higher vaporization temperatures can lead to premature decomposition, while lower temperatures result in insufficient vapor generation.
Parameter | Optimal Range | Units | Impact on Process |
---|---|---|---|
Deposition Temperature | 450-773 | Kelvin | Controls reaction kinetics |
Operating Pressure | 10-60 | Torr | Influences film uniformity |
Carrier Gas Flow Rate | 10-50 | sccm | Affects precursor transport |
Vaporization Temperature | 50-120 | °C | Determines vapor generation |
Deposition Rate | 20-30 | nm/min | Film growth kinetics |
The surface functionalization mechanisms of dimethoxydimethylsilane involve complex chemical pathways that determine the final material properties and performance characteristics. These pathways encompass hydrolysis, condensation, and crosslinking reactions that occur at interfaces between the silane compound and various substrate materials.
The initial step in surface functionalization involves the hydrolysis of methoxy groups in dimethoxydimethylsilane. This process exhibits rapid kinetics with a half-life of less than 0.6 hours at pH 7 and 25 degrees Celsius. The hydrolysis reaction follows the mechanism:
Si(OCH₃)₂(CH₃)₂ + H₂O → Si(OH)(OCH₃)(CH₃)₂ + CH₃OH
The reaction proceeds through a nucleophilic substitution mechanism, with water molecules attacking the silicon center. The rate of hydrolysis depends on several factors including pH, temperature, and the presence of catalytic species.
Following hydrolysis, the resulting silanol groups undergo condensation reactions to form siloxane networks. The condensation process occurs through two primary pathways: water-producing condensation and alcohol-producing condensation. The mechanism involves the formation of siloxane bridges through the elimination of water or alcohol molecules.
The condensation kinetics follow second-order behavior with respect to silanol concentration, with rate constants varying from 2.1 to 5.3 × 10⁻⁴ per minute depending on reaction conditions. Temperature significantly influences the condensation rate, with optimal conditions occurring between 80 and 250 degrees Celsius.
The functionalization pathways vary significantly depending on the substrate material. For silica surfaces, the compound forms covalent bonds through the condensation of silanol groups with surface hydroxyl groups. This process results in the formation of stable siloxane linkages that provide excellent adhesion and chemical resistance.
For organic polymer substrates, the functionalization involves crosslinking reactions that create three-dimensional networks. The crosslinking density can be controlled through the stoichiometric ratio of dimethoxydimethylsilane to polymer hydroxyl groups. Higher crosslinking densities result in enhanced mechanical properties but may reduce flexibility.
As a coupling agent, dimethoxydimethylsilane enhances the adhesion between organic and inorganic materials. The compound acts as a molecular bridge, with the methoxy groups reacting with inorganic surfaces and the methyl groups providing compatibility with organic phases.
The coupling efficiency depends on the surface preparation and treatment conditions. Optimal coupling occurs when the surface is pre-treated to maximize the density of reactive hydroxyl groups. The coupling reaction typically requires temperatures between 25 and 150 degrees Celsius and may be catalyzed by acids or bases.
Functionalization Pathway | Temperature Range (°C) | Reaction Type | Primary Products |
---|---|---|---|
Hydrolysis | 25-150 | Nucleophilic substitution | Silanol groups |
Condensation | 80-250 | Elimination | Siloxane networks |
Coupling | 25-150 | Surface reaction | Adhesive bonds |
Crosslinking | 120-250 | Network formation | 3D polymer networks |
The crosslinking behavior of dimethoxydimethylsilane in polymer matrices represents a critical aspect of its application in advanced materials. The compound serves as an effective crosslinking agent that modifies the mechanical, thermal, and chemical properties of polymer systems through the formation of siloxane bridges.
The crosslinking mechanism involves the hydrolysis of methoxy groups followed by condensation reactions that create siloxane bridges between polymer chains. The process begins with the formation of silanol intermediates, which subsequently undergo condensation to form three-dimensional networks.
The crosslinking density exhibits a direct relationship with the concentration of dimethoxydimethylsilane and the availability of reactive sites on the polymer backbone. Higher crosslinking densities result in increased mechanical strength and thermal stability but may reduce flexibility and processability.
The crosslinking kinetics follow complex behavior that depends on multiple factors including temperature, humidity, catalyst concentration, and polymer composition. The reaction typically exhibits first-order kinetics with respect to both the silane concentration and the water content.
The activation energy for crosslinking reactions ranges from 60 to 70 kilojoules per mole, indicating a temperature-dependent process that can be controlled through thermal management. The reaction rate increases exponentially with temperature, with optimal crosslinking occurring between 120 and 180 degrees Celsius.
Different polymer systems exhibit distinct crosslinking behaviors when modified with dimethoxydimethylsilane. In polydimethylsiloxane systems, the compound enhances crosslinking density, leading to improved mechanical properties and controlled drug release characteristics. The crosslinking process creates a porous network structure that facilitates mass transport while maintaining structural integrity.
For polyvinyl alcohol composites, dimethoxydimethylsilane acts as an in-situ crosslinking agent through wet-out condensation reactions. The crosslinking process improves tensile strength by 17 to 30 percent and enhances thermal stability. The degree of crosslinking can be controlled through the volume concentration of the silane compound.
The crosslinking behavior directly influences the final material properties. Higher crosslinking densities result in increased elastic modulus, reduced creep, and enhanced chemical resistance. However, excessive crosslinking can lead to brittleness and reduced impact strength.
The molecular weight between crosslinks (Mc) exhibits an inverse relationship with crosslinking density, affecting the mesh size and free volume available for molecular transport. This relationship is particularly important in membrane applications where selective permeability is required.
The crosslinking efficiency depends on the polymer chain mobility and the accessibility of reactive sites. Sterically hindered polymers may exhibit reduced crosslinking efficiency, requiring higher temperatures or longer reaction times to achieve optimal network formation.
Polymer System | Crosslinking Temperature (°C) | Mechanical Property Enhancement | Key Applications |
---|---|---|---|
Polydimethylsiloxane | 25-200 | Controlled drug release | Medical devices |
Polyvinyl Alcohol | 25-150 | 17-30% strength increase | Membrane technology |
Polyethylene | 150-200 | Chemical resistance | Wire and cable |
Polyurethane | 60-150 | Adhesion enhancement | Coatings and sealants |
Flammable;Irritant;Health Hazard